![molecular formula C9H18N2O B14475382 N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine CAS No. 70113-32-5](/img/structure/B14475382.png)
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine is a chemical compound with the molecular formula C9H18N2O. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of (S)-2-(Methoxymethyl)pyrrolidine with propanal in the presence of a suitable catalyst to form the imine . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials
作用機序
The mechanism of action of N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl group may enhance the compound’s binding affinity and selectivity for certain targets .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the methoxymethyl and imine groups.
Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl and imine groups allows for unique interactions and reactivity compared to simpler pyrrolidine derivatives .
特性
CAS番号 |
70113-32-5 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC名 |
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-imine |
InChI |
InChI=1S/C9H18N2O/c1-3-6-10-11-7-4-5-9(11)8-12-2/h6,9H,3-5,7-8H2,1-2H3/t9-/m0/s1 |
InChIキー |
RDCLGPWIAPOWIC-VIFPVBQESA-N |
異性体SMILES |
CCC=NN1CCC[C@H]1COC |
正規SMILES |
CCC=NN1CCCC1COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)
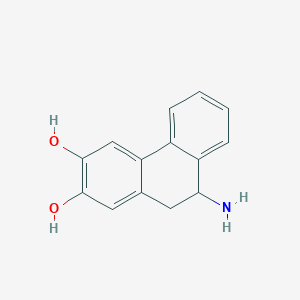
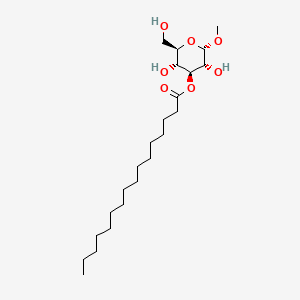
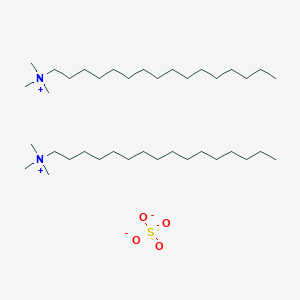
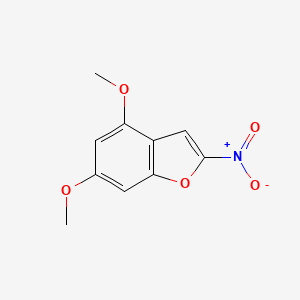
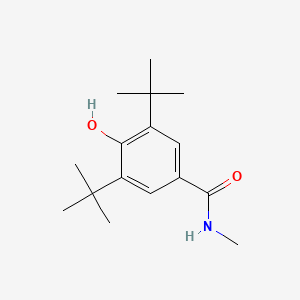
![1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}](/img/structure/B14475340.png)
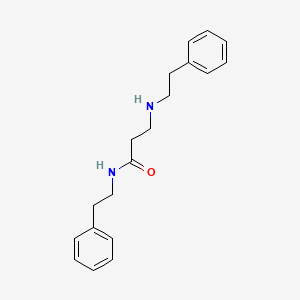
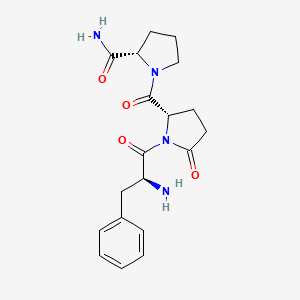
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)
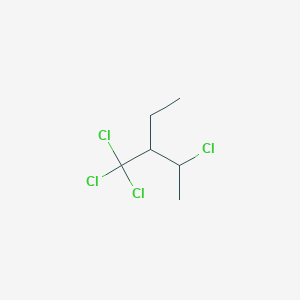
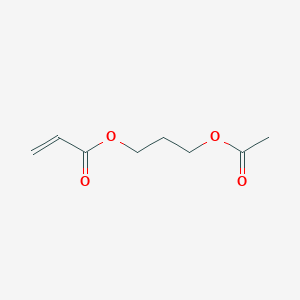

![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
